1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound known for its diverse applications in scientific research. This compound exhibits intriguing properties and can be employed in various fields such as medicinal chemistry, material science, and drug discovery.
Preparation Methods
The synthesis of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea: This compound has a similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.
1-Phenethyl-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: This compound has a pyridin-2-yl group instead of a thiophen-3-yl group, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various scientific research applications.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-8-6-14-4-2-1-3-5-14)22-12-16-17(20-10-9-19-16)15-7-11-24-13-15/h1-5,7,9-11,13H,6,8,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVDMSLEVHDQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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